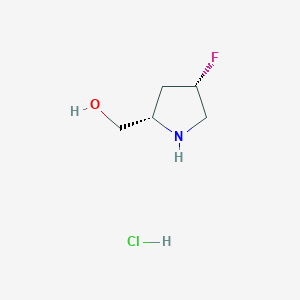

((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

[(2S,4S)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSMAEKVMQAPIQ-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623583-08-4 | |

| Record name | [(2S,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Core Topic: ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride CAS Number: 623583-08-4

Introduction: The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The pyrrolidine ring, a ubiquitous scaffold in numerous natural products and synthetic drugs, is a prime candidate for such strategic fluorination. This guide provides a comprehensive technical overview of This compound , a chiral building block of significant interest to researchers, scientists, and professionals in drug development.

The specific syn-stereochemistry of the fluorine atom at the C-4 position and the hydroxymethyl group at the C-2 position ((2S,4S) configuration) imparts unique conformational constraints and electronic properties. These features are instrumental in fine-tuning molecular interactions with biological targets, enhancing metabolic stability, and improving pharmacokinetic profiles of parent drug molecules. This guide will delve into the synthesis, properties, and applications of this valuable synthetic intermediate, providing a framework for its effective utilization in the design and development of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 623583-08-4 | [1][2][3] |

| Molecular Formula | C₅H₁₁ClFNO | [1][2] |

| Molecular Weight | 155.6 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [1][2] |

| Storage | 2-8 °C |

Stereoselective Synthesis: A Pathway to Chiral Purity

The synthesis of this compound in its enantiomerically pure form is critical for its application in drug discovery, where stereochemistry dictates biological activity. The most common and practical approach begins with the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxyproline (HypOH). The key transformation is the inversion of stereochemistry at the C-4 position via a nucleophilic substitution reaction.

The overall synthetic strategy involves three main stages:

-

Functional Group Protection and Activation: The starting material, (2S,4R)-4-hydroxyproline, has three functional groups (amine, carboxylic acid, and hydroxyl) that require a strategic protection and activation sequence.

-

Stereoinvertive Fluorination: This crucial step introduces the fluorine atom with the desired (S) configuration at the C-4 position.

-

Reduction and Deprotection/Salt Formation: The carboxylic acid moiety is reduced to the primary alcohol, followed by the removal of protecting groups and formation of the hydrochloride salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, field-proven methodology for the synthesis of the target compound.

Step 1: Protection of (2S,4R)-4-hydroxyproline

-

(2S,4R)-4-hydroxyproline is first esterified, for example, by treatment with thionyl chloride in methanol, to yield the methyl ester hydrochloride.

-

The amine is then protected, typically with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine, to give N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

Step 2: Activation of the Hydroxyl Group

-

The hydroxyl group of the protected hydroxyproline is activated to create a good leaving group for the subsequent nucleophilic substitution. This is commonly achieved by converting it to a sulfonate ester, such as a tosylate (using p-toluenesulfonyl chloride) or a mesylate.[5]

Step 3: Stereoinvertive Fluorination

-

The activated intermediate is then subjected to an SN2 reaction with a fluoride source.[6] Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation, leading to the inversion of stereochemistry at the C-4 position to yield N-Boc-(2S,4S)-4-fluoroproline methyl ester.[1]

Step 4: Reduction of the Methyl Ester

-

The methyl ester is reduced to the corresponding primary alcohol. Mild reducing agents like sodium borohydride or lithium borohydride are often employed to selectively reduce the ester in the presence of the Boc-protecting group.

Step 5: Deprotection and Hydrochloride Salt Formation

-

The final step involves the removal of the Boc protecting group under acidic conditions, typically using a solution of hydrogen chloride in a solvent like 1,4-dioxane or methanol.[7] This step simultaneously forms the desired hydrochloride salt, which can then be isolated and purified, often by recrystallization.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides key information about the structure. Expected signals would include multiplets for the pyrrolidine ring protons, a doublet for the hydroxymethyl protons, and a broad singlet for the amine proton. The coupling patterns and chemical shifts of the protons adjacent to the fluorine atom and the stereocenter at C-2 are diagnostic.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pyrrolidine ring and the hydroxymethyl carbon. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for confirming the presence of the fluorine atom and can be useful for assessing purity.

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecular ion [M+H]⁺ would be observed.

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine hydrochloride, and the C-F bond.

Caption: Analytical workflow for the characterization of the title compound.

Applications in Drug Development

This compound is a valuable building block in drug discovery due to the advantageous properties conferred by the fluorinated pyrrolidine moiety.

-

Enzyme Inhibitors: The unique stereochemistry and electronic nature of the 4-fluoro substituent can lead to enhanced binding affinity and selectivity for enzyme active sites. A notable application is in the development of inhibitors for proteases such as Dipeptidyl Peptidase-4 (DPP-4), which are targets for the treatment of type 2 diabetes.

-

Receptor Modulators: The conformationally constrained pyrrolidine ring can serve as a scaffold to present pharmacophoric elements in a defined spatial orientation for optimal interaction with receptors.

-

Improving Pharmacokinetic Properties: The introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[8] Furthermore, the polarity of the C-F bond can influence cell membrane permeability and bioavailability.[8]

-

Peptide and Peptidomimetic Chemistry: 4-Fluoroproline derivatives are known to influence the conformational stability of peptides and proteins.[9] The (2S,4S) stereoisomer, in particular, can be used to favor specific peptide backbone conformations, which is crucial for mimicking or disrupting protein-protein interactions.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, typically at 2-8 °C, in a tightly sealed container to prevent moisture absorption and degradation.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chiral building block with significant potential in the field of drug discovery. Its stereoselective synthesis from readily available precursors allows for the introduction of a conformationally constrained, fluorinated pyrrolidine scaffold into drug candidates. The unique properties imparted by the (2S,4S)-fluoro substitution can lead to improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a foundation for researchers and scientists to effectively utilize this valuable compound in the rational design of novel therapeutics.

References

-

ChemUniverse. This compound. Available at: [Link]

-

MySkinRecipes. (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. Available at: [Link]

-

RSC Publishing. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Available at: [Link]

-

PubMed Central. 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. Available at: [Link]

-

PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available at: [Link]

-

ACS Publications. and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Available at: [Link]

-

Raines Lab. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Available at: [Link]

-

ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

ACS Publications. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Loba Chemie. PYRROLIDINE FOR SYNTHESIS. Available at: [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

-

Diva-Portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]

-

Nine Chongqing Chemdad Co. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. Available at: [Link]

Sources

- 1. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound [Q05508] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. diva-portal.org [diva-portal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. raineslab.com [raineslab.com]

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the utilization of ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride, a critical chiral building block in the synthesis of modern Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will explore the mechanistic significance of the fluoropyrrolidine moiety, its role in establishing high-potency binding, and the strategic considerations for its incorporation into complex pharmaceutical scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of antidiabetic therapeutics.

Introduction: The Central Role of DPP-4 Inhibition and the Rise of Fluorinated Scaffolds

Type 2 diabetes mellitus is a global health crisis characterized by hyperglycemia, largely driven by impaired insulin secretion and action.[1][2] A cornerstone of modern therapy is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a serine protease responsible for the rapid degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] By inhibiting DPP-4, the physiological activity of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[4][5][6]

The evolution of DPP-4 inhibitors, or "gliptins," has been marked by a drive towards greater potency, selectivity, and improved pharmacokinetic profiles. A key innovation in this field is the incorporation of fluorinated pyrrolidine scaffolds.[3] The strategic placement of fluorine atoms within the molecule can significantly enhance binding affinity to the DPP-4 active site and modulate physicochemical properties favorably. Specifically, the this compound synthon has emerged as a high-value intermediate, providing the precise stereochemistry and functionality required for potent enzyme inhibition.

The Strategic Advantage of the (2S,4S)-4-Fluoropyrrolidine Moiety

The efficacy of DPP-4 inhibitors derived from this building block is not accidental; it is a result of precise molecular engineering that leverages the unique properties of its structure.

-

Stereochemical Imperative : The (2S,4S) configuration is paramount. The pyrrolidine ring is designed to mimic the proline residue of natural DPP-4 substrates, placing it within the S1 subsite of the enzyme's active pocket. The specific stereochemistry ensures optimal orientation for critical binding interactions.

-

The Role of Fluorine : The fluorine atom at the C4 position is a key driver of enhanced potency. Non-fluorinated pyrrolidine analogs are consistently found to be less potent.[5] The electronegative fluorine can form crucial hydrogen bonds with residues such as Tyr631 in the S1 pocket, while the difluoropyrrolidide fragment establishes favorable hydrophobic interactions.[5] This dual role significantly strengthens the drug-target complex.

-

The Methanol Handle : The primary alcohol (-CH₂OH) on the C2 position provides a versatile reactive site. It is not directly involved in the final binding but serves as a crucial synthetic handle for coupling the pyrrolidine ring to the rest of the inhibitor scaffold, typically after conversion to a more reactive functional group.

Below is a diagram illustrating the logical flow from the building block's properties to its synthetic application.

Caption: Logical flow from structural features of the building block to its application.

Physicochemical Data and Handling

Proper handling and storage are critical to maintaining the integrity of this chiral intermediate.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 623583-08-4[7] |

| Molecular Formula | C₅H₁₁ClFNO |

| Molecular Weight | 155.60 g/mol |

| Appearance | White to off-white solid |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[8] Keep container tightly closed in a dry, well-ventilated place. |

Note: The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

Synthetic Application Protocol: Coupling with a β-Keto Amide Scaffold

A common strategy in the synthesis of DPP-4 inhibitors, such as Sitagliptin, involves the coupling of a pyrrolidine-derived amine with a β-keto amide or a related electrophilic core.[2][9] The following protocol outlines a generalized, two-step procedure starting from this compound.

Step 1: Activation of the Hydroxymethyl Group The primary alcohol must first be converted into a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution The activated pyrrolidine intermediate is then reacted with the target core scaffold.

The overall workflow is depicted below.

Caption: General synthetic workflow for coupling the fluoropyrrolidine moiety.

Detailed Experimental Protocol

Objective: To synthesize a DPP-4 inhibitor precursor via N-alkylation of a representative β-keto amide with an activated ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol derivative.

Part A: Activation via Tosylation

-

Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

-

Basification : Cool the solution to 0°C in an ice bath. Add triethylamine (TEA, 2.5 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C. Stir for an additional 20 minutes to liberate the free amine.

-

Tosylation : In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the crude tosylated intermediate, which can often be used in the next step without further purification.

Part B: N-Alkylation Coupling Reaction

-

Reaction Setup : To a flask containing the crude tosylated intermediate (1.0 eq) from Part A, add the β-keto amide core scaffold (1.05 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and anhydrous acetonitrile (20 mL/g) as the solvent.

-

Heating : Heat the reaction mixture to 60-70°C and stir vigorously for 12-18 hours. The progress should be monitored by HPLC or TLC.[10][11]

-

Work-up : After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Dissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Final Product : Combine the pure fractions and evaporate the solvent to yield the final coupled product. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Quality Control: Ensuring Chiral Integrity

Maintaining the enantiomeric purity of the chiral center is paramount for the biological activity and safety of the final drug product.[12] Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for verifying the enantiomeric excess (ee) of the starting material and key intermediates.[13][14][15]

Protocol: Chiral Purity Analysis by HPLC

Principle: This method separates the (S,S) enantiomer from its (R,R) counterpart using a chiral stationary phase (CSP). For analysis of the amine, derivatization with a chiral agent may be required to form diastereomers that are separable on a standard achiral column, though direct separation on a CSP is preferred.[13]

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Typical HPLC Conditions:

| Parameter | Specification |

| Column | Chiral stationary phase column (e.g., Chiralpak AD-H, Chirasil-L-Val) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

A commercially available starting material should exhibit an enantiomeric excess of ≥99%.[13] This analysis should be performed upon receipt of the raw material and can be adapted to monitor for potential racemization during key synthetic steps.

Conclusion

This compound is a sophisticated, high-value chiral building block that is integral to the synthesis of potent and selective DPP-4 inhibitors. Its specific stereochemistry and fluoro-substitution are rationally designed to maximize binding interactions within the enzyme's active site. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to confidently handle, utilize, and verify the quality of this critical intermediate, thereby accelerating the development of next-generation antidiabetic therapies.

References

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]

-

Synthesis of Sitagliptin. ResearchGate. [Link]

-

4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. PubMed. [Link]

-

Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. National Institutes of Health. [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]

- Sitagliptin synthesis.

-

Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry. [Link]

-

Chiral Purity in Drug Analysis. ResearchGate. [Link]

- Intermediates of sitagliptin and preparation process thereof.

-

Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Institutes of Health. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

-

Annulative Coupling of β-Ketosulfoxonium Ylides, β-Ketothioamides, and Aldehydes: Access to Highly Functionalized Dihydrothiophenes. ResearchGate. [Link]

-

Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. National Institutes of Health. [Link]

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Institutes of Health. [Link]

-

Chinese researchers report synthesis of novel DPP IV inhibitors for type 2 diabetes. Clarivate. [Link]

-

Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]

-

Chiral Drug Separation. Wiley Online Library. [Link]

-

INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF. European Patent Office. [Link]

-

Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]

-

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. Chongqing Chemdad Co., Ltd. [Link]

-

Dipeptidyl Peptidase IV (DPP IV) Inhibitors. National Institutes of Health. [Link]

-

DPP-4 Inhibitors - Mechanism Of Action. YouTube. [Link]

-

methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride. PubChem. [Link]

-

((2s,4r)-4-fluoropyrrolidin-2-yl)methanol hydrochloride. ChemUniverse. [Link]

Sources

- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. youtube.com [youtube.com]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 7. This compound; CAS No.: 623583-08-4 [chemshuttle.com]

- 8. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]

- 11. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

Application Note: Synthesis and Application of 4-Fluoroprolinol-Containing Peptide Mimics for Drug Discovery

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptides have emerged as a significant class of therapeutics, offering high specificity and potency. However, their application is often limited by poor metabolic stability, low cell permeability, and conformational flexibility, which can lead to reduced receptor affinity. To overcome these limitations, medicinal chemists are increasingly turning to peptide mimics, or peptidomimetics, which retain the desirable biological activity of the parent peptide while exhibiting improved pharmacokinetic properties.

One powerful strategy in the design of peptide mimics is the incorporation of fluorine. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformation and stability of peptides.[1][2][3] Specifically, the introduction of 4-fluoroproline has been shown to modulate the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond, leading to enhanced proteolytic stability and, in some cases, improved binding affinity.[1][4]

This application note extends this concept by detailing the synthesis and application of peptide mimics incorporating 4-fluoroprolinol , the alcohol derivative of 4-fluoroproline. By replacing the carboxylic acid moiety with a hydroxyl group, we introduce a key modification that allows for the creation of novel peptide bond isosteres, such as ether and amine linkages, further enhancing the therapeutic potential of peptide-based drugs. This guide provides detailed protocols for the synthesis of the 4-fluoroprolinol building block and its subsequent incorporation into peptide mimics, offering researchers a practical roadmap for exploring this promising area of drug discovery.

The Strategic Advantage of 4-Fluoroprolinol in Peptide Mimicry

The incorporation of 4-fluoroprolinol into a peptide backbone offers a multi-faceted approach to enhancing therapeutic properties:

-

Conformational Constraint: The fluorine atom at the 4-position of the proline ring exerts a strong stereoelectronic effect, influencing the ring's pucker.[1][3] This pre-organization of the peptide backbone can lead to a more favorable conformation for receptor binding, potentially increasing potency.

-

Enhanced Proteolytic Stability: The replacement of a native peptide bond with a non-hydrolyzable isostere, such as an ether or a secondary amine linkage derived from 4-fluoroprolinol, is expected to confer significant resistance to degradation by proteases.

-

Modulation of Physicochemical Properties: The introduction of the fluoroprolinol moiety can alter the polarity and hydrogen bonding capacity of the peptide mimic, which may influence its solubility and cell permeability.

-

Novel Chemical Space: The use of 4-fluoroprolinol opens up new avenues for chemical modification and the exploration of novel peptide backbone architectures, expanding the accessible chemical space for drug design.

Synthesis of the Key Building Block: N-Boc-(2S,4R)-4-Fluoroprolinol

The synthesis of N-Boc-(2S,4R)-4-fluoroprolinol is a crucial first step. The following proposed protocol is based on well-established organic chemistry principles, starting from the commercially available (2S,4R)-4-hydroxyproline.

Caption: Proposed synthetic workflow for N-Boc-4-fluoroprolinol.

Protocol 1: Synthesis of N-Boc-(2S,4R)-4-Fluoroproline

This protocol is adapted from established methods for the fluorination of hydroxyproline derivatives.[4]

Materials:

-

(2S,4R)-4-Hydroxyproline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Boc Protection:

-

Dissolve (2S,4R)-4-hydroxyproline in a 1:1 mixture of dioxane and 1M NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add Boc₂O portion-wise while maintaining the pH between 9 and 10 with the addition of 1M NaOH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline.

-

-

Fluorination:

-

Dissolve N-Boc-(2S,4R)-4-hydroxyproline in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 equivalents) to the cooled solution.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-(2S,4R)-4-fluoroproline.

-

Protocol 2: Reduction to N-Boc-(2S,4R)-4-Fluoroprolinol

This is a proposed protocol based on standard reduction of N-protected amino acids.

Materials:

-

N-Boc-(2S,4R)-4-fluoroproline

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-(2S,4R)-4-fluoroproline in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of LiAlH₄ (1.5 equivalents) in THF or BH₃·THF (2.0 equivalents) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®.

-

Wash the filter cake with THF.

-

Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-fluoroprolinol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Incorporation of 4-Fluoroprolinol into Peptide Mimics

With the N-Boc-4-fluoroprolinol building block in hand, the next step is its incorporation into a peptide sequence. Since the carboxylic acid is absent, standard amide bond coupling is not feasible. Instead, we propose two robust strategies to create peptide bond isosteres: reductive amination and ether linkage formation .

Strategy 1: Reductive Amination for a Secondary Amine Linkage

This strategy involves the on-resin synthesis of a peptide aldehyde, followed by reductive amination with the deprotected 4-fluoroprolinol.

Caption: Workflow for creating a secondary amine linkage.

Protocol 3: On-Resin Reductive Amination

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Standard solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, DIPEA, piperidine)

-

Dess-Martin periodinane

-

N-Boc-(2S,4R)-4-fluoroprolinol

-

Trifluoroacetic acid (TFA)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide sequence on Rink Amide resin using standard Fmoc-based SPPS, with the N-terminal amino acid being one that can be readily oxidized to an aldehyde (e.g., Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH).

-

N-terminal Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Oxidation to Aldehyde: Swell the resin in DCM. Add a solution of Dess-Martin periodinane (3-5 equivalents) in DCM and react for 2-4 hours at room temperature. Wash the resin extensively with DCM and DMF.

-

4-Fluoroprolinol Deprotection: In a separate flask, dissolve N-Boc-(2S,4R)-4-fluoroprolinol in a 1:1 mixture of DCM and TFA. Stir for 30 minutes at room temperature, then concentrate under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene to remove residual TFA.

-

Reductive Amination: Add the deprotected 4-fluoroprolinol (5 equivalents) and NaBH(OAc)₃ (5 equivalents) in DMF to the resin-bound peptide aldehyde. Allow the reaction to proceed overnight at room temperature.

-

Cleavage and Deprotection: Wash the resin thoroughly with DMF and DCM. Cleave the peptide mimic from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

-

Purification: Precipitate the crude peptide mimic in cold diethyl ether, centrifuge, and lyophilize. Purify the product by reverse-phase HPLC.

Strategy 2: Ether Linkage via Mitsunobu or Williamson Ether Synthesis

This approach involves incorporating an amino acid with a side-chain hydroxyl group (e.g., Ser, Thr, or Hyp) into the peptide, followed by coupling with an activated 4-fluoroprolinol derivative.

Caption: Workflow for creating an ether linkage.

Characterization and Expected Properties

| Property | Native Peptide | 4-Fluoroprolinol Mimic (Expected) | Rationale |

| Conformation | Flexible, multiple conformations in solution. | More rigid, pre-organized conformation. | The stereoelectronic effect of the fluorine atom biases the pyrrolidine ring pucker, constraining the backbone.[1][3] |

| Proteolytic Stability | Susceptible to degradation by proteases. | Highly resistant to proteolysis. | The native amide bond is replaced by a non-hydrolyzable secondary amine or ether linkage. |

| Receptor Binding | Variable, dependent on bioactive conformation. | Potentially enhanced affinity if the constrained conformation matches the receptor-bound state. | Pre-organization reduces the entropic penalty of binding. |

| Cell Permeability | Generally low. | May be altered. The removal of a carbonyl group (H-bond acceptor) could potentially improve passive diffusion. | The physicochemical properties are modified by the introduction of the fluorinated, non-peptidic moiety. |

Applications in Drug Discovery

The use of 4-fluoroprolinol as a building block for peptide mimics has broad applications in drug discovery, including:

-

Development of Protease-Resistant Analogs: For peptide drugs that are rapidly cleared by proteolysis, incorporating a 4-fluoroprolinol-derived linkage can significantly extend their half-life.

-

Constraining Bioactive Conformations: In cases where the receptor-bound conformation of a peptide is known, 4-fluoroprolinol can be used to lock the mimic into this active state, potentially leading to increased potency and selectivity.

-

Improving Oral Bioavailability: By modifying the peptide backbone to be more resistant to degradation in the gastrointestinal tract and to have improved permeability, the development of orally available peptide drugs may be facilitated.

-

Probing Structure-Activity Relationships (SAR): The systematic replacement of proline residues with 4-fluoroprolinol mimics can provide valuable insights into the role of specific backbone conformations in biological activity.

Conclusion

The synthesis of peptide mimics using 4-fluoroprolinol represents a novel and promising strategy for the development of next-generation peptide therapeutics. By combining the conformational control offered by fluorination with the metabolic stability of non-peptidic linkages, researchers can create molecules with enhanced drug-like properties. The protocols and strategies outlined in this application note provide a solid foundation for scientists and drug development professionals to explore this exciting area of medicinal chemistry. While the specific protocols for the synthesis and incorporation of 4-fluoroprolinol are proposed based on established chemical principles, they offer a rational starting point for the creation and evaluation of these novel peptide mimics.

References

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

-

Kubyshkin, V., & Budisa, N. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry, 17, 439–460. [Link]

- Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (1999). A hyperstable collagen-like triple helix. Chemistry & Biology, 6(2), 65-70.

-

Chorghade, M. S., Mohapatra, D. K., Sahoo, G., Gurjar, M. K., Mandlecha, M. V., Bhoite, N., ... & Raines, R. T. (2008). Practical syntheses of 4-fluoroprolines. Journal of Fluorine Chemistry, 129(9), 781-784. [Link]

-

Testa, C., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8893–8901. [Link]

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 4-Fluoropyrrolidine Derivatives

Welcome to the technical support center for the synthesis of 4-fluoropyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and maximize your yields. My insights are drawn from both established chemical principles and field-proven experience to ensure the advice is both scientifically sound and practically applicable.

I. Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered during the synthesis of 4-fluoropyrrolidine derivatives.

Q1: My fluorination of N-Boc-4-hydroxypyrrolidine with DAST is giving a low yield and a significant amount of an elimination byproduct. What is the likely cause and how can I fix it?

A1: This is a classic challenge with aminosulfur trifluoride reagents like DAST (Diethylaminosulfur Trifluoride). The formation of an elimination byproduct, typically a pyrroline derivative, competes with the desired SN2 substitution. The primary cause is often the reaction temperature being too high, which favors the E2 elimination pathway.

Core Directive: Lower the reaction temperature. Initiate the reaction at -78 °C and allow it to warm slowly to room temperature. Maintaining a lower temperature profile minimizes the formation of the carbocationic intermediate that can lead to elimination. Additionally, ensure strictly anhydrous conditions, as moisture can decompose DAST and lead to other side reactions.

Q2: I am using potassium fluoride (KF) for my fluorination, but the reaction is sluggish and incomplete. How can I improve the reactivity?

A2: Potassium fluoride is a cost-effective and safer fluorinating agent, but its low solubility in many organic solvents can be a significant hurdle. To improve its reactivity, you need to enhance its nucleophilicity and solubility.

Core Directive: Employ a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a tetraalkylammonium salt. These catalysts complex with the potassium ion, making the fluoride ion "naked" and more nucleophilic. Alternatively, using a polar aprotic solvent like DMF or DMSO can also improve the solubility of KF. Ensure the KF is anhydrous by spray-drying or heating under vacuum before use.[1]

Q3: During the N-Boc deprotection of my 4-fluoropyrrolidine derivative with trifluoroacetic acid (TFA), I am observing some side products. What are the best practices for this step?

A3: While TFA in dichloromethane (DCM) is a standard method for Boc deprotection, prolonged reaction times or elevated temperatures can lead to side reactions, especially with sensitive substrates.

Core Directive: Perform the deprotection at 0 °C to room temperature and monitor the reaction closely by TLC or LC-MS to avoid over-exposure to the strong acid. Typically, the reaction is complete within 1-2 hours.[2] Using a scavenger, such as triethylsilane, can be beneficial if you are dealing with substrates prone to side reactions from the tert-butyl cation generated during the deprotection. For workup, careful neutralization with a base like saturated sodium bicarbonate is crucial.

Q4: How do I choose between DAST (or its analogs like Deoxo-Fluor®) and a two-step mesylation/KF fluorination route?

A4: The choice depends on several factors including the scale of your reaction, safety considerations, and the stereochemistry of your starting material.

-

DAST/Deoxo-Fluor®: This is a direct, one-step conversion of the alcohol to the fluoride.[3] It is often faster but uses hazardous and moisture-sensitive reagents. DAST is known to be thermally unstable and should not be heated above 90°C. Deoxo-Fluor® is a more thermally stable alternative.[3] This method typically proceeds with inversion of stereochemistry.

-

Mesylation/KF: This is a two-step process that involves activating the alcohol as a mesylate or tosylate, followed by SN2 displacement with a fluoride source like KF. This route is often preferred for larger scale syntheses due to the lower cost and greater safety of the reagents. It also proceeds with a clean inversion of stereochemistry.

II. Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to common issues encountered in the synthesis of 4-fluoropyrrolidine derivatives.

Troubleshooting Low Yield in the Deoxyfluorination of N-Boc-4-hydroxypyrrolidine with DAST/Deoxo-Fluor®

Low yields in this critical step can be frustrating. The following decision tree can help you diagnose and resolve the issue.

Caption: Troubleshooting Decision Tree for Low Yield in Deoxyfluorination.

Optimizing the Two-Step SN2 Fluorination

This route, while longer, can be more reliable and scalable. Here’s how to optimize it.

| Parameter | Recommendation | Rationale and Scientific Justification |

| Leaving Group | Mesylate (Ms) or Tosylate (Ts) | Both are excellent leaving groups for SN2 reactions. Mesylates are often preferred due to their smaller size, which can sometimes lead to faster reaction rates. |

| Fluoride Source | Spray-dried Potassium Fluoride (KF) | KF is inexpensive, but its efficacy is highly dependent on being anhydrous and having a high surface area. Spray-dried KF is commercially available and offers superior performance. |

| Catalyst | 18-crown-6 or Tetrabutylammonium Bromide (TBAB) | These phase-transfer catalysts are crucial for solubilizing the fluoride salt in the organic solvent and increasing the nucleophilicity of the fluoride anion.[1] |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | These polar aprotic solvents are ideal for SN2 reactions as they solvate the cation (K+) while leaving the anion (F-) relatively "naked" and reactive. |

| Temperature | 80-120 °C | Higher temperatures are generally required to drive the SN2 reaction to completion. However, excessively high temperatures can lead to elimination side products. The optimal temperature should be determined empirically for each specific substrate. |

III. Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific derivative.

Protocol 1: N-Boc Protection of 4-Hydroxypyrrolidine

This procedure outlines the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, a crucial step to prevent side reactions during fluorination.

Caption: Workflow for N-Boc Protection of 4-Hydroxypyrrolidine.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 4-hydroxypyrrolidine (1.0 equiv.) in a 1:1 mixture of dioxane and water.

-

Basification: Add triethylamine (1.5 equiv.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, add water and extract the product with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for the next step. If necessary, purify by silica gel column chromatography.

Senior Application Scientist's Note: The use of a biphasic solvent system like dioxane/water ensures that both the starting material and the Boc anhydride are sufficiently soluble. Triethylamine acts as a base to deprotonate the pyrrolidine nitrogen, making it more nucleophilic for the attack on the Boc anhydride.

Protocol 2: Deoxyfluorination with Deoxo-Fluor®

This protocol describes the conversion of N-Boc-4-hydroxypyrrolidine to N-Boc-4-fluoropyrrolidine.

⚠️ Safety First! Deoxo-Fluor® is corrosive and reacts with water to release HF. Handle this reagent in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Step-by-Step Methodology:

-

Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-4-hydroxypyrrolidine (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.2 equiv.) dropwise to the cooled solution.

-

Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

-

Workup: Separate the layers and extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography.

Senior Application Scientist's Note: The slow warming from -78 °C is critical to favor the SN2 pathway and minimize the elimination side reaction. Quenching with a saturated bicarbonate solution neutralizes the acidic byproducts.

Protocol 3: N-Boc Deprotection

This final step removes the Boc protecting group to yield the desired 4-fluoropyrrolidine derivative, often as a salt.

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-Boc-4-fluoropyrrolidine (1.0 equiv.) in dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equiv.).

-

Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[2]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble HCl gas through the solution or add a solution of HCl in dioxane. The salt will precipitate and can be collected by filtration.

-

Workup for Free Amine: To obtain the free amine, carefully neutralize the crude residue with a base (e.g., saturated NaHCO₃ or 1M NaOH) and extract with an organic solvent. Dry the organic layer and concentrate to obtain the product.

Senior Application Scientist's Note: The choice of workup depends on the desired final product. For many applications, the hydrochloride salt is preferred as it is a stable, crystalline solid that is easier to handle than the free amine.

IV. Purification and Analysis

Proper purification and analysis are key to obtaining a high-quality final product.

Purification Strategies

-

Column Chromatography: Silica gel chromatography is the most common method for purifying the protected intermediates. A gradient of ethyl acetate in hexanes is typically effective.

-

Crystallization: For the final product, especially if it is a salt, crystallization can be a highly effective purification method to remove minor impurities and can sometimes be used to resolve enantiomers.[4]

-

Distillation: For volatile free amine products, distillation under reduced pressure can be an option.

Chiral Separation

If a racemic starting material was used, the final 4-fluoropyrrolidine derivative will be a racemic mixture. Separation of the enantiomers is often necessary for biological applications.

-

Chiral HPLC: This is the most common analytical and preparative method for separating enantiomers. A chiral stationary phase is used that interacts differently with each enantiomer, leading to different retention times.[] Method development will be required to find the optimal column and mobile phase for your specific derivative.

V. References

-

CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents. (URL: )

-

Jenkins, K. E., & Raines, R. T. (2012). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 21(11), 1646-1657. (URL: [Link])

-

White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(8), 2573–2576. (URL: [Link])

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6961–7005. (URL: [Link])

-

Boc Deprotection - TFA - Common Organic Chemistry. (URL: [Link])

-

Radiofluorination of α‐diazocarbonyl compounds using [¹⁸F]KF/K222 and... - ResearchGate. (URL: [Link])

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (URL: [Link])

-

Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - NIH. (URL: [Link])

-

Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC - NIH. (URL: [Link])

-

Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. (URL: [Link])

-

[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0341)

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. (URL: [Link])

-

Organic & Biomolecular Chemistry - SciSpace. (URL: [Link])

-

Comparison of reaction conditions and yield of product (4a) with... - ResearchGate. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-

The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor - Baxendale Group. (URL: [Link])

-

Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed. (URL: [Link])

-

(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF - ResearchGate. (URL: [Link])

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (URL: [Link])

-

A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed. (URL: [Link])

-

Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Publishing. (URL: [Link])

-

Fluoro-Germanium (IV) Cations with Neutral Co-Ligands—Synthesis, Properties and Comparison with Neutral GeF 4 Adducts - MDPI. (URL: [Link])

-

[Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides - Organic Chemistry Portal. (URL: [Link])

-

Boc De-protection : r/Chempros - Reddit. (URL: [Link])

-

Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis. (URL: [Link])

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

-

The synthesis conditions and yields of compounds 4a, 5 - ResearchGate. (URL: [Link])

-

Chiral HPLC separation: strategy and approaches - Chiralpedia. (URL: [Link])

-

Deoxy-Fluorine Chemistry (Important Papers) - YouTube. (URL: [Link])

-

How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (URL: [Link])

-

Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC. (URL: [Link])

Sources

Technical Support Center: Synthesis of ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol

Introduction: Welcome to the technical support guide for the synthesis of ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol. This chiral fluorinated pyrrolidine is a highly valuable building block in medicinal chemistry and drug development, prized for its ability to introduce conformational constraints and modulate the physicochemical properties of parent molecules.[1] However, its synthesis, particularly the stereoselective introduction of the fluorine atom, is fraught with challenges that can lead to significant side reactions, impacting yield and purity.

This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered by researchers in the field. We will delve into the mechanistic underpinnings of these problems and provide field-proven protocols and strategies to overcome them. Our goal is to equip you with the expertise to navigate this complex synthesis with confidence and efficiency.

Troubleshooting Guide: Common Experimental Issues

Question 1: My fluorination step with DAST is giving a very low yield of the desired product, and I'm isolating a significant amount of an unsaturated byproduct. What is happening and how can I fix it?

This is the most common issue in this synthesis. The formation of an unsaturated pyrrolidine derivative is a classic example of a competing elimination (E2) reaction pathway that vies with the desired nucleophilic substitution (SN2).

The Underlying Mechanism:

When the C4-hydroxyl group of your N-protected 4-hydroxyproline ester is activated by a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride), it forms a good leaving group. The fluoride ion can then act as a nucleophile to displace this group (SN2), yielding your desired product. However, under certain conditions, the fluoride ion or other basic species in the reaction can act as a base, abstracting a proton from C5. This leads to the elimination of the leaving group and the formation of a double bond, resulting in a 2,3-dihydro-1H-pyrrole derivative.

Key Factors Influencing the Substitution/Elimination Ratio:

| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |

| Temperature | Low temperatures (-78 °C to -40 °C) | Higher temperatures (0 °C to RT) | Elimination reactions generally have a higher activation energy. Keeping the temperature low significantly favors the SN2 pathway. |

| Solvent | Aprotic, non-polar solvents (e.g., CH₂Cl₂, Toluene) | Polar, aprotic solvents (e.g., THF, DMF) | Polar solvents can stabilize the transition state of the elimination reaction. |

| Fluorinating Agent | Less hindered, milder reagents (e.g., Deoxo-Fluor®, PyFluor) | More aggressive or sterically hindered reagents | Milder reagents can reduce the rate of competing side reactions. |

| Reaction Time | Monitor closely and quench as soon as starting material is consumed | Prolonged reaction times | Leaving the reaction for too long, even at low temperatures, can allow the slower elimination reaction to proceed. |

Troubleshooting Protocol: Optimizing the Fluorination Step

-

Preparation: Rigorously dry all glassware and solvents. The reaction is highly sensitive to moisture.

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve your N-Boc-(2S,4S)-4-hydroxyproline methyl ester substrate in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add DAST or Deoxo-Fluor® (1.2-1.5 equivalents) dropwise via syringe over 20-30 minutes. A rapid addition can cause localized heating, promoting elimination.

-

Monitoring: Stir at -78 °C. Monitor the reaction progress every 30 minutes by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction at -78 °C by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo at low temperature.

Question 2: My mass spectrometry and NMR data show impurities with a different molecular weight and fragmentation pattern, suggesting a rearranged product. What is the cause?

The presence of rearranged isomers, most notably a six-membered piperidine derivative, is a strong indicator that the reaction is proceeding through an aziridinium ion intermediate. This is a known side reaction pathway for the deoxyfluorination of β-amino alcohols.[2]

Mechanistic Insight: The Aziridinium Ion Pathway

Instead of a direct SN2 displacement, the nitrogen of the pyrrolidine ring can participate in the reaction. The lone pair on the nitrogen can displace the activated hydroxyl group intramolecularly, forming a strained, bicyclic aziridinium ion intermediate.

The fluoride ion, now acting as the nucleophile, can attack this intermediate at two positions:

-

Attack at C4 (Desired): This opens the three-membered ring to regenerate the five-membered pyrrolidine skeleton, yielding the correct product, ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol.

-

Attack at C5 (Rearrangement): This attack leads to the opening of the original five-membered ring, resulting in the formation of a six-membered fluoropiperidine derivative. This ring-expanded product is a common and often difficult-to-remove impurity.

The regioselectivity of the fluoride attack is influenced by steric and electronic factors, including the nature of the N-protecting group.

Mitigation Strategies:

-

Choice of Protecting Group: Bulky N-protecting groups like Boc can sometimes disfavor the formation of the aziridinium intermediate compared to smaller groups.

-

Use of Non-Participating Solvents: Solvents like toluene or hexane are less likely to stabilize charged intermediates compared to DCM or THF, potentially suppressing this pathway.

-

Alternative Fluorinating Reagents: Some modern fluorinating agents are designed for higher selectivity. Consider screening reagents like Fluolead™ or PyFluor.

Question 3: The final reduction step to get the alcohol is incomplete, leaving me with the starting ester. How can I drive this reaction to completion?

The reduction of the methyl or ethyl ester at the C2 position is the final key transformation. While generally robust, incomplete conversion can occur due to reagent deactivation or insufficient reactivity.

Comparative Analysis of Reducing Agents:

| Reducing Agent | Pros | Cons | Recommended Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, will reduce most esters effectively. | Extremely sensitive to water and protic solvents; requires stringent anhydrous conditions. Workup can be challenging. | Anhydrous THF or Et₂O, 0 °C to RT. Careful quenching (Fieser method: water, then 15% NaOH, then water). |

| Sodium Borohydride (NaBH₄) | Milder, safer to handle, tolerant of some protic solvents. | Often not reactive enough to reduce esters efficiently on its own. | Requires an additive (e.g., LiCl) or a more reactive solvent system (e.g., THF/MeOH) to enhance its reducing power. |

Troubleshooting Protocol: Ester Reduction with LiAlH₄

-

Preparation: Ensure your fluorinated pyrrolidine ester is free of solvent and thoroughly dried. Dry your reaction solvent (THF) over sodium/benzophenone or pass it through a solvent purification system.

-

Setup: To a flame-dried flask under argon, add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve your ester in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension. An exothermic reaction is expected; control the addition rate to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS confirms the absence of starting material.

-

Quenching: Cool the reaction back to 0 °C. Cautiously and sequentially, add dropwise:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water.

-

-

Workup: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates, dry over Na₂SO₄, and concentrate in vacuo to yield the crude alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? The most common and effective starting material is (2S,4R)-4-hydroxy-L-proline. It provides the correct stereochemistry at the C2 position from the chiral pool and places the hydroxyl group in the correct orientation for the subsequent fluorination to achieve the desired (4S) configuration.

Q2: Which N-protecting group strategy is recommended? The tert-butoxycarbonyl (Boc) group is highly recommended. It is stable to the conditions of fluorination and ester reduction but can be cleanly removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) that are orthogonal to the other steps. The resulting product can be isolated as the hydrochloride salt.[3][4]

Q3: What analytical techniques are best for monitoring the reaction and identifying impurities? A multi-technique approach is essential:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The single most powerful tool. It allows you to track the disappearance of starting material and the appearance of the product, while also detecting side products by their mass-to-charge ratio (e.g., identifying the dehydrated byproduct or the rearranged piperidine).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Indispensable for analyzing the fluorination step. It can confirm the successful incorporation of fluorine and help identify and quantify diastereomeric impurities, as the chemical shift of the fluorine atom is highly sensitive to its stereochemical environment.

-

Chiral HPLC (High-Performance Liquid Chromatography): Used to determine the diastereomeric excess (d.e.) of your fluorinated intermediate and final product, ensuring that no epimerization has occurred at C4.

Synthetic Workflow Overview

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. NIH. [Link]

-

Integrated microfluidic lab-on-a-chip systems for synthesis and purification of fluorine-18 radiotracers. ResearchGate. [Link]

-

Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. MDPI. [Link]

-

Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]

-

Synthesis of 4‐fluoro‐2‐cyanopyrrolidine derivatives. ResearchGate. [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes as Precursors to C22–C27 Fragments of Fijianolides and Their Synthetic Analogs. ResearchGate. [Link]

-

How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

-

Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. ResearchGate. [Link]

-

Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. ResearchGate. [Link]

-

Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central. [Link]

-

Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Publishing. [Link]

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

-

Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings. PubMed Central. [Link]

-

((2S,4S)-4-Methylpyrrolidin-2-yl)methanol. PubChem. [Link]

-

((2s,4s)-4-fluoropyrrolidin-2-yl)methanol hydrochloride. ChemUniverse. [Link]

-

Purification of Fluorine by Distillation. CORE. [Link]

-

[(2S,4S)-4-fluoro-1-methyl-pyrrolidin-2-yl]methanol. Aladdin. [Link]

-

[(2S,4R)-4-Fluoropyrrolidin-2-yl]methanol;hydrochloride. J&K Scientific. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]

- 3. This compound [Q05508] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. ((2S,4S)-4-FLUOROPYRROLIDIN-2-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]

Technical Support Center: Purification of Fluorinated Amine Hydrochlorides

Welcome to the Technical Support Center for the purification of fluorinated amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable building blocks in high purity. The unique physicochemical properties imparted by fluorine, while beneficial for pharmaceutical applications, often introduce significant hurdles in purification. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.

The Impact of Fluorination on Amine Properties

The introduction of fluorine into an amine's structure dramatically alters its electronic properties, which in turn affects its behavior during purification. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which has several key consequences:

-

Reduced Basicity: Fluorination significantly lowers the pKa of the parent amine.[1][2] This is a critical consideration for purification strategies that involve acid-base extractions or salt formation. The decreased basicity means that a lower pH is required to protonate the amine and bring it into the aqueous phase.

-

Altered Solubility: The C-F bond is polar, yet fluorinated alkyl groups are hydrophobic.[3] This dual nature can lead to unpredictable solubility profiles in both organic and aqueous solvents, complicating the selection of appropriate systems for recrystallization and chromatography.

-

Increased Lipophilicity: In many cases, fluorination increases the lipophilicity of a molecule, which can be advantageous for drug candidates but can also make it more challenging to separate from nonpolar impurities.[3]

-

Enhanced Metabolic Stability: The strength of the C-F bond and the electron-withdrawing nature of fluorine can make adjacent C-H bonds more resistant to metabolic oxidation.[3]

These fluorine-induced effects are at the heart of many of the purification challenges discussed in this guide.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated amine hydrochloride "oiling out" during recrystallization instead of forming crystals?

A1: "Oiling out" is a common and frustrating phenomenon where a compound separates from a supersaturated solution as a liquid phase rather than a solid crystalline phase.[4] This is particularly prevalent with fluorinated amine hydrochlorides for a few key reasons:

-

High Solute Concentration and Rapid Cooling: If the concentration of your amine salt in the hot solvent is too high, or if the solution is cooled too quickly, the system can become highly supersaturated, favoring the formation of an oil over the more ordered process of crystallization.[4]

-

Low Melting Point: If the melting point of your amine hydrochloride is lower than the boiling point of the recrystallization solvent, it may precipitate as a molten liquid.

-

Impurities: The presence of impurities can disrupt the crystal lattice formation, leading to oiling out.[5] These oily droplets can then trap impurities, defeating the purpose of recrystallization.[4]

Troubleshooting "Oiling Out":

-

Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

-

Solvent System Modification:

-